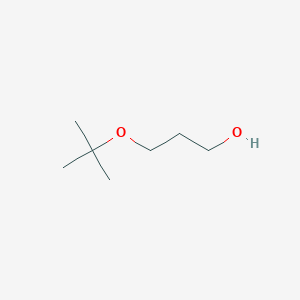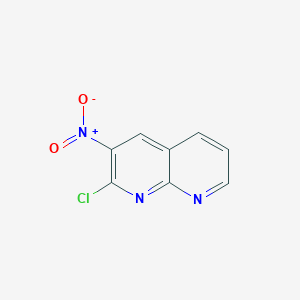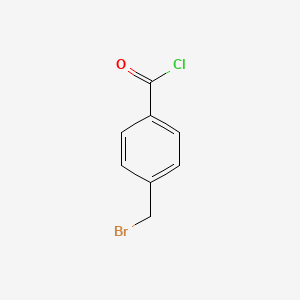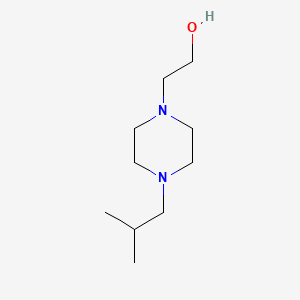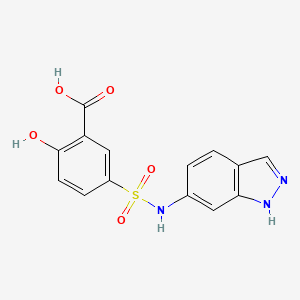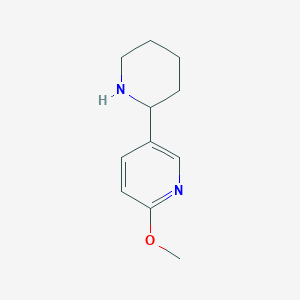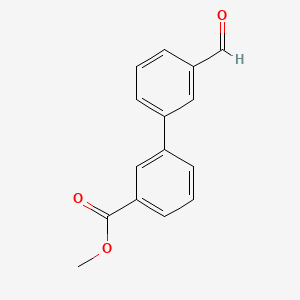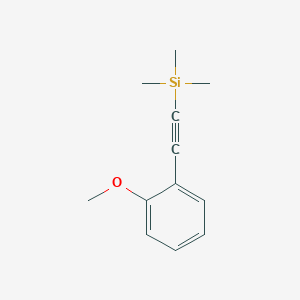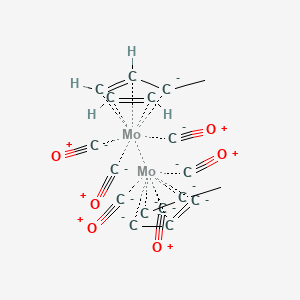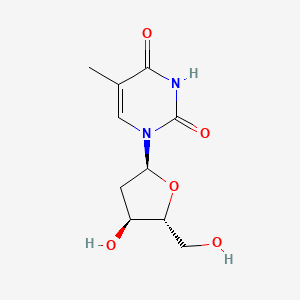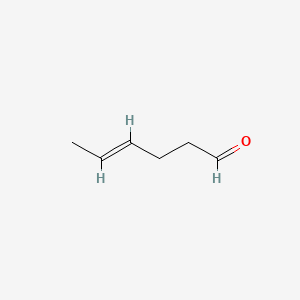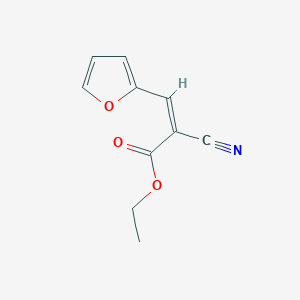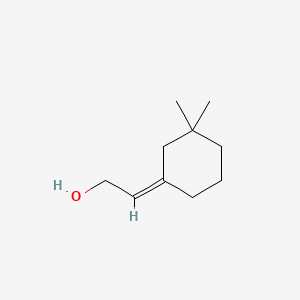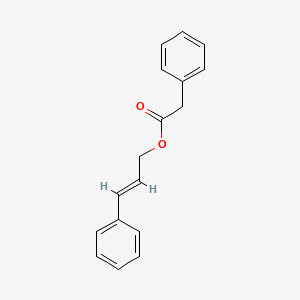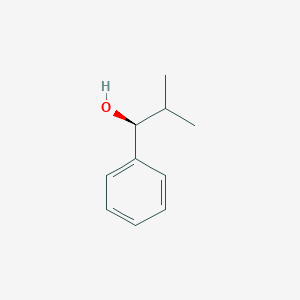
(S)-(-)-2-Methyl-1-phenyl-1-propanol
概要
説明
The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about its natural occurrence or synthesis.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral properties. These properties can often be predicted using computational chemistry.科学的研究の応用
-
Chemical Information : “(S)-(-)-2-Methyl-1-phenyl-1-propanol” is a chemical substance with the molecular formula C10H14O . It’s also known by other names such as 1-Phenyl-2-methylpropyl alcohol and α-Isopropylbenzyl alcohol .
-
Organometallic Compounds and Alkene Metathesis : While not directly related to “(S)-(-)-2-Methyl-1-phenyl-1-propanol”, organometallic compounds have found wide applications in various fields, including alkene metathesis . Alkene metathesis reactions are gaining popularity in synthesizing unsaturated olefinic compounds as well as their unsaturated polymeric counterparts .
-
α-Bromonitrostyrenes in Organic Syntheses : Again, while not directly related to “(S)-(-)-2-Methyl-1-phenyl-1-propanol”, α-bromonitrostyrenes have found applications in organic syntheses .
-
Chemical Information : “(S)-(-)-2-Methyl-1-phenyl-1-propanol” is a chemical substance with the molecular formula C10H14O . It’s also known by other names such as 1-Phenyl-2-methylpropyl alcohol and α-Isopropylbenzyl alcohol .
-
Organometallic Compounds and Alkene Metathesis : While not directly related to “(S)-(-)-2-Methyl-1-phenyl-1-propanol”, organometallic compounds have found wide applications in various fields, including alkene metathesis . Alkene metathesis reactions are gaining popularity in synthesizing unsaturated olefinic compounds as well as their unsaturated polymeric counterparts .
-
α-Bromonitrostyrenes in Organic Syntheses : Again, while not directly related to “(S)-(-)-2-Methyl-1-phenyl-1-propanol”, α-bromonitrostyrenes have found applications in organic syntheses .
Safety And Hazards
This involves understanding the toxicological properties of the compound. It includes studying its LD50, routes of exposure, health effects, first aid measures, and proper handling and storage.
将来の方向性
This involves predicting or proposing future research directions. It could include improving the synthesis of the compound, discovering new reactions, finding new applications, or studying its mechanism of action in more detail.
Please note that this is a general approach and the specifics might vary depending on the compound. For “(S)-(-)-2-Methyl-1-phenyl-1-propanol”, you would need to refer to scientific literature or databases for accurate information. If you have access to a library, librarians can be very helpful in locating this information. Online databases like PubMed, SciFinder, and Web of Science can also be useful.
特性
IUPAC Name |
(1S)-2-methyl-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYDZMQHRTHJA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416069 | |
| Record name | (S)-(-)-2-Methyl-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Methyl-1-phenyl-1-propanol | |
CAS RN |
34857-28-8 | |
| Record name | (S)-(-)-2-Methyl-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-2-methyl-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


